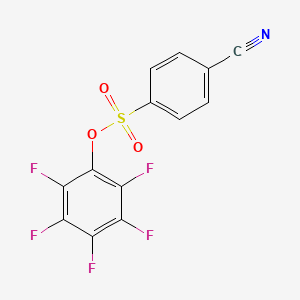

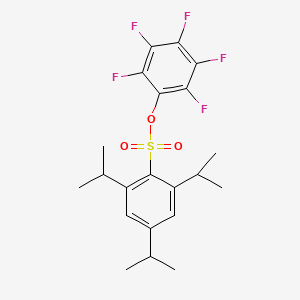

4-cyanobenzènesulfonate de 2,3,4,5,6-pentafluorophényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" is a multifaceted molecule that has not been directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, structure, and reactivity of similar perfluorophenyl and benzenesulfonate compounds. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, owing to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of sulfur perfluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide is discussed in one study . This method could potentially be adapted for the synthesis of "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" by modifying the electrophilic substitution reactions. Another paper describes the synthesis of sterically hindered fluorinated benzene derivatives, which could provide a pathway for the synthesis of the target compound through nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using spectroscopic methods and X-ray crystallography . These techniques could be applied to "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" to determine its molecular geometry, bond angles, and other structural parameters. The presence of fluorine atoms is known to influence the electronic properties of the aromatic ring, which can be studied through 19F NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of pentafluorophenyl and benzenesulfonate compounds with various nucleophiles has been explored . These studies provide valuable information on the types of chemical reactions that "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" might undergo, such as nucleophilic aromatic substitution. The introduction of electron-withdrawing groups like the cyano group could further activate the compound towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical properties of pentafluorophenyl compounds, including their solubility, melting points, and boiling points, are influenced by the strong electronegativity of fluorine atoms . The chemical properties, such as acidity and reactivity, can be affected by the presence of the benzenesulfonate group, as seen in the case of diarylammonium pentafluorobenzenesulfonates, which exhibit high catalytic activity in dehydration reactions . These insights could be extrapolated to predict the properties of "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate".

Applications De Recherche Scientifique

- Réactions de couplage croisé: Le 4-cyanobenzènesulfonate de 2,3,4,5,6-pentafluorophényle sert de réactif dans les réactions de Suzuki catalysées par le palladium. Ces réactions permettent la synthèse de composés aromatiques couplés croisés, y compris des dérivés de thiophène et de sélénophène bis(pentafluorophényl)-substitués .

- Polymères conjugués: Des chercheurs ont exploré le benzimidazole substitué par le pentafluorophényle comme bloc de construction pour les polymères conjugués utilisés dans les applications optoélectroniques. Ces matériaux présentent des propriétés structurales, électrochimiques et optiques intéressantes .

- Alcools chiraux: Le this compound a été utilisé dans la synthèse asymétrique d'alcools chiraux à l'aide d'une kétoréductase isolée de la cyanobactérie Synechococcus sp. souche PCC 7942. Il joue également un rôle dans la synthèse de la benzalpentafluoroacétophénone et de la 2,3-dihydro-F-benzalacetophénone .

Recherche en protéomique

Matériaux optoélectroniques

Synthèse asymétrique

Safety and Hazards

While specific safety and hazard information for “2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate” was not found, general safety measures for handling chemicals should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-cyanobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F5NO3S/c14-8-9(15)11(17)13(12(18)10(8)16)22-23(20,21)7-3-1-6(5-19)2-4-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQPGWUQBZUIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225484 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-56-4 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)